molecular formula C19H22N4O4S B1591518 Dabsyl-L-proline CAS No. 89131-09-9

Dabsyl-L-proline

Cat. No.: B1591518
CAS No.: 89131-09-9
M. Wt: 402.5 g/mol
InChI Key: IIHLDMYXACDQGQ-SFHVURJKSA-N
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Description

Dabsyl-L-proline is a derivative of the amino acid proline, characterized by the presence of a dabsyl group. The compound is known for its application in the field of analytical chemistry, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. The dabsyl group enhances the detection sensitivity of amino acids by providing a chromophore that absorbs visible light, making it easier to detect and quantify amino acids in various samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-proline typically involves the reaction of L-proline with dabsyl chloride (4-dimethylaminoazobenzene-4’-sulfonyl chloride). The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium bicarbonate or sodium carbonate. The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amino group of L-proline, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a product with high purity suitable for analytical applications .

Chemical Reactions Analysis

Types of Reactions: Dabsyl-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Dabsyl-L-proline involves the formation of a stable covalent bond between the dabsyl group and the amino group of L-proline. This modification enhances the detection sensitivity of the amino acid by providing a chromophore that absorbs visible light. The dabsyl group acts as a reporter molecule, allowing for the easy detection and quantification of the derivatized amino acid in various analytical techniques .

Comparison with Similar Compounds

Uniqueness of Dabsyl-L-proline: this compound is unique due to its high sensitivity in detection and quantification of amino acids. The dabsyl group provides a strong chromophore that absorbs visible light, making it highly effective for use in HPLC analysis. This property distinguishes it from other proline derivatives and makes it a valuable tool in analytical chemistry .

Properties

IUPAC Name

(2S)-1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHLDMYXACDQGQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555051
Record name 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89131-09-9
Record name 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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